molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No. B1665927
Key on ui cas rn: 461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Patent
US06191130B1

Procedure details

2H-[1,2,4]Triazin-3,5-dione (100 g, 884 mmol) is placed in 600 ml of acetic anhydride at reflux for 1.5 h. The reaction mixture is subsequently concentrated to dryness and the solid obtained is triturated in toluene. After filtering and rinsing with toluene, 130.5 g of beige crystals are isolated.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:8])[NH:4][C:5](=[O:7])[CH:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([N:2]1[C:3](=[O:8])[NH:4][C:5](=[O:7])[CH:6]=[N:1]1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N=1NC(NC(C1)=O)=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is subsequently concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated in toluene
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
rinsing with toluene, 130.5 g of beige crystals
CUSTOM
Type
CUSTOM
Details
are isolated

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1N=CC(NC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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